molecular formula C15H11Br2N3OS2 B11071358 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone

Cat. No.: B11071358
M. Wt: 473.2 g/mol
InChI Key: JJJKPMGHRVZPDY-UHFFFAOYSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and thienyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5-BROMO-2-THIENYL)-1-ETHANONE lies in its specific substitution pattern on the triazole ring and the presence of both bromophenyl and thienyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H11Br2N3OS2

Molecular Weight

473.2 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-bromothiophen-2-yl)ethanone

InChI

InChI=1S/C15H11Br2N3OS2/c1-20-14(9-4-2-3-5-10(9)16)18-19-15(20)22-8-11(21)12-6-7-13(17)23-12/h2-7H,8H2,1H3

InChI Key

JJJKPMGHRVZPDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3Br

Origin of Product

United States

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